molecular formula C11H11FO B3046423 1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone CAS No. 1244949-19-6

1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone

Cat. No.: B3046423
CAS No.: 1244949-19-6
M. Wt: 178.20
InChI Key: CMBMMXSLPWDLNP-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethanone is a fluorinated derivative of the indanone scaffold, characterized by a ketone group at the 2-position of the indane ring and a fluorine substituent at the 5-position. Its molecular formula is C₁₁H₁₁FO, with a molecular weight of 178.20 g/mol (estimated). The compound is identified by CAS numbers 1244949-19-6 and 104204-91-3 .

Properties

IUPAC Name

1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-7(13)9-4-8-2-3-11(12)6-10(8)5-9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBMMXSLPWDLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670274
Record name 1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-19-6
Record name 1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindanone and ethyl acetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted indanone derivatives.

Scientific Research Applications

Chemistry

1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethanone serves as a versatile building block in organic synthesis. Its fluorinated structure enhances its reactivity compared to non-fluorinated analogs, making it valuable for synthesizing more complex organic molecules.

Synthetic Routes:
The compound can be synthesized through various methods, including:

  • Fluorination of Indene Derivatives: Introducing the fluorine atom at the 5-position of the indene ring.
  • Acylation Reactions: Reacting the fluorinated indene with acylating agents to form the ethanone group.

Biological Applications

This compound has been investigated for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties:
The compound's interaction with specific molecular targets suggests potential anticancer activity. Its ability to modulate biochemical pathways involved in apoptosis and inflammation has been documented in several studies.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several fluorinated indene derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) explored the anticancer properties of this compound in vitro. The study demonstrated that treatment with this compound led to increased apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties/Applications
1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethanone C₁₁H₁₁FO 178.20 5-Fluoro Synthetic intermediate; potential bioactivity
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl) C₁₁H₁₂O 160.21 None Baseline indanone structure; used in synthesis
6-Fluoro-3,4-dihydronaphthalen-2(1H)-one C₁₀H₉FO 164.18 6-Fluoro High structural similarity (0.90); naphthalenone analog
2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone C₁₇H₁₈ClNO 287.78 5-Indenyl, chloro Chloro-substituted analog; broader pharmacological exploration
6,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one C₁₀H₈F₂O 182.17 6,7-Difluoro Higher lipophilicity; electronic effects from dual fluorine

Key Observations:

  • Fluorine vs. Hydrogen: The fluorine atom in the target compound increases molecular polarity and lipophilicity compared to the non-fluorinated parent compound (C₁₁H₁₂O) . This enhances membrane permeability, a critical factor in drug design.
  • Positional Isomerism: The 6-fluoro-naphthalenone analog (C₁₀H₉FO) shares a similarity score of 0.90 with the target compound, suggesting comparable steric and electronic profiles despite differences in ring structure .

Biological Activity

1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone, with the CAS number 1244949-19-6, is an organic compound characterized by its molecular formula C11H11FO\text{C}_{11}\text{H}_{11}\text{F}\text{O} and a molecular weight of approximately 178.20 g/mol. It is a fluorinated derivative of indanone, notable for its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC11H11FO
Molecular Weight178.20 g/mol
IUPAC NameThis compound
InChI KeyCMBMMXSLPWDLNP-UHFFFAOYSA-N
CAS Number1244949-19-6

Synthesis

The synthesis of this compound typically involves starting materials like 5-fluoroindanone and ethyl acetate under controlled conditions using bases such as sodium hydride or potassium carbonate. This process can be optimized for high yield and purity in industrial settings .

Research suggests that this compound may interact with various enzymes and receptors , modulating their activity. This interaction can influence several cell signaling pathways related to cell growth, apoptosis, and metabolism, which are crucial for its potential therapeutic effects .

Therapeutic Potential

Ongoing studies are exploring the compound's efficacy in treating:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions like depression or anxiety.
  • Cancer : Preliminary research indicates potential anti-cancer properties, possibly through apoptosis induction in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameKey FeaturesBiological Activity
5-FluoroindanoneLacks ethanone group; similar structureLimited studies; potential anti-inflammatory
2,3-DihydroindeneNo fluorine; less reactiveStudied for analgesic properties
Other Fluorinated IndanonesVarying substitution patternsDiverse biological activities reported

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone, and how are intermediates characterized?

  • The compound can be synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst. Acyl chlorides or anhydrides are typically reacted with fluoro-substituted dihydroindenes to introduce the ethanone group. Intermediate purification involves column chromatography, and structural validation employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS). For example, 1H NMR^1 \text{H NMR} in DMSO-d₆ shows characteristic peaks for aromatic protons (δ 7.25–7.05 ppm) and methyl ketone groups (δ 2.46 ppm) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H NMR^1 \text{H NMR}: Resolves aromatic protons and dihydroindenyl CH₂ groups (δ 3.34–3.05 ppm).
  • 13C NMR^{13} \text{C NMR}: Confirms carbonyl carbon (δ ~200 ppm) and fluorinated aromatic carbons.
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C₁₁H₁₁FO).
  • X-ray crystallography (via SHELXL) resolves stereochemistry in crystalline derivatives .

Q. How is preliminary bioactivity screening conducted for this compound?

  • Antimicrobial activity is assessed using disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) are determined, with follow-up studies on fungal strains (e.g., C. albicans) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) evaluate frontier molecular orbitals (HOMO-LUMO), ionization potential, and electrophilicity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, aiding in rational drug design .

Q. What strategies optimize synthetic yield and scalability for analogs?

  • Catalyst screening : Lewis acids (e.g., FeCl₃ vs. AlCl₃) improve regioselectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction rates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) .

Q. How is crystallographic data analyzed to resolve structural ambiguities?

  • SHELX software (SHELXL/SHELXS) refines X-ray diffraction data. Challenges include handling twinned crystals or low-resolution data. Hydrogen bonding and π-π stacking interactions are mapped to explain stability .

Q. What methodologies identify pharmacological targets (e.g., enzyme/receptor binding)?

  • Molecular docking : AutoDock/Vina simulates binding to targets (e.g., AMPA receptors or GPR119).
  • In vitro assays : Radioligand binding assays quantify affinity (IC₅₀ values).
  • In vivo models : Pharmacokinetic studies (e.g., bioavailability in rodents) validate CNS penetration .

Q. How are structure-activity relationships (SAR) derived for fluorinated analogs?

  • Fluorine substitution : Meta/para fluorine positions modulate lipophilicity (logP) and metabolic stability.
  • Scaffold modifications : Dihydroindenyl vs. indolyl cores alter steric and electronic profiles.
  • Bioisosteric replacement : Replacing ketones with oxadiazoles improves selectivity (e.g., GPR119 agonists) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.